molecular formula C12H10FNO2S B138684 Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-37-3

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No. B138684
CAS RN: 132089-37-3
M. Wt: 251.28 g/mol
InChI Key: XFUVBMWVICIKSW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO2S . It has a molecular weight of 251.28 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC(C(C=C2)=CC=C2F)=CS1 . This indicates the presence of an ester group (O=C(OCC)), a thiazole ring (C1=NC=CS1), and a fluorophenyl group (C(C=C2)=CC=C2F).

Scientific Research Applications

Multitargeted Bioactive Molecules

Thiazoles, including Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Antibacterial Activity

Some derivatives of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate have shown significant antibacterial activity. For instance, compound 15a was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae compared to other synthesized derivatives .

Antioxidant Activity

Thiazole-based compounds, including Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, have demonstrated antioxidant activities. Compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antiproliferative Activity

Thiazole-based compounds have shown antiproliferative activities. The binding affinity of the synthesized compounds against DNA gyrase B is within − 7.5 to − 6.0 kcal/mol, compared to amoxicillin (− 6.1 kcal/mol). The highest binding affinity was achieved for compounds 9 and 11 (− 6.9, and − 7.5 kcal/mol, respectively) .

Enzyme Modulation

Thiazole-based Schiff base compounds, including Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism .

CYP1A1 Upregulation and AhR Downregulation

ITE, a compound related to Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, has been shown to upregulate CYP1A1 and downregulate AhR in Hepa cells .

properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUVBMWVICIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569505
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

CAS RN

132089-37-3
Record name Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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